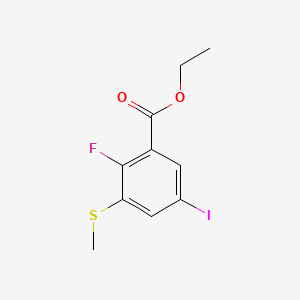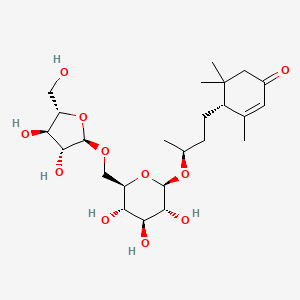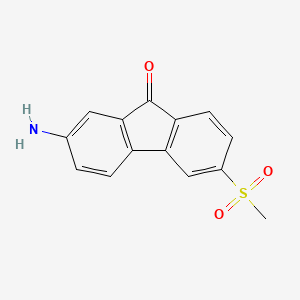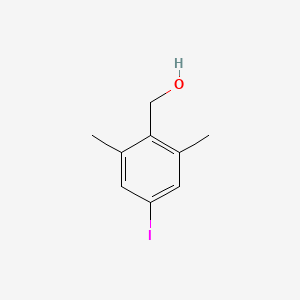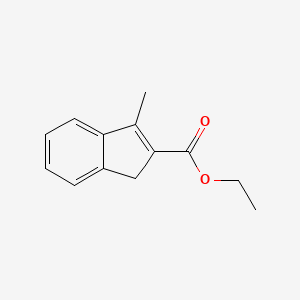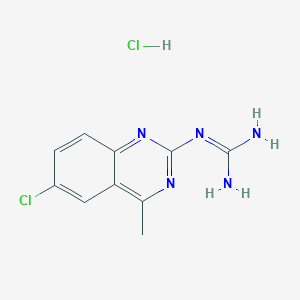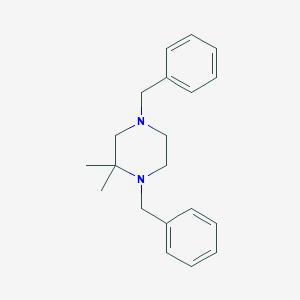
1,4-Dibenzyl-2,2-dimethylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dibenzyl-2,2-dimethylpiperazine is a chemical compound with the molecular formula C20H26N2. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. This compound is characterized by the presence of two benzyl groups and two methyl groups attached to the piperazine ring, making it a unique and versatile molecule in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dibenzyl-2,2-dimethylpiperazine can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU leads to the formation of protected piperazines, which can then be deprotected to yield the desired compound .
Another method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. This reaction proceeds through an aza-Michael addition mechanism, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The choice of reagents and reaction conditions may vary depending on the desired yield and purity of the final product. Optimization of reaction parameters such as temperature, solvent, and reaction time is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
1,4-Dibenzyl-2,2-dimethylpiperazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the compound for specific applications or to study its chemical properties.
Common Reagents and Conditions
Oxidation: Oxidation of this compound can be achieved using reagents such as ruthenium tetroxide (RuO4).
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst. This process can remove the benzyl groups, resulting in the formation of simpler piperazine derivatives.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols, which can replace the benzyl groups or other substituents on the piperazine ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with RuO4 can yield benzaldehyde and benzoic acid as major products, while reduction with hydrogen gas can produce unsubstituted piperazine derivatives .
Scientific Research Applications
1,4-Dibenzyl-2,2-dimethylpiperazine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Mechanism of Action
The mechanism of action of 1,4-dibenzyl-2,2-dimethylpiperazine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target. For example, it may bind to the active site of an enzyme, blocking its activity, or it may interact with a receptor, modulating its signaling function .
Comparison with Similar Compounds
1,4-Dibenzyl-2,2-dimethylpiperazine can be compared with other similar compounds, such as:
1,4-Dibenzylpiperazine: Lacks the two methyl groups, which can affect its chemical reactivity and biological activity.
2,2-Dimethylpiperazine: Lacks the benzyl groups, resulting in different chemical properties and applications.
1-Benzyl-4-methylpiperazine:
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties that can be exploited in various applications.
Properties
CAS No. |
5435-12-1 |
|---|---|
Molecular Formula |
C20H26N2 |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
1,4-dibenzyl-2,2-dimethylpiperazine |
InChI |
InChI=1S/C20H26N2/c1-20(2)17-21(15-18-9-5-3-6-10-18)13-14-22(20)16-19-11-7-4-8-12-19/h3-12H,13-17H2,1-2H3 |
InChI Key |
KROYEDGOMOKSBK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(CCN1CC2=CC=CC=C2)CC3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


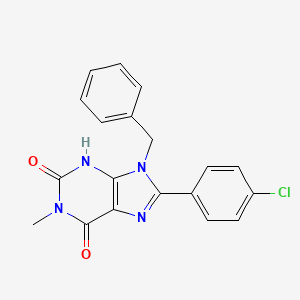
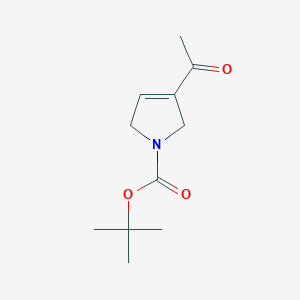

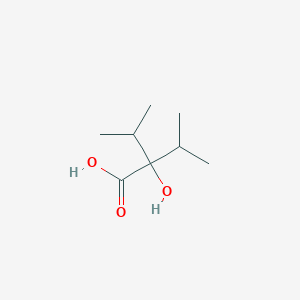
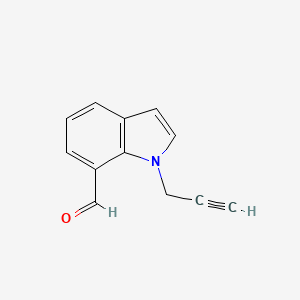
![[2-(Dodecylsulfanyl)ethyl]benzene](/img/structure/B14012585.png)
![2-[3-(5-chloro-1H-indol-3-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14012591.png)
